Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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Overview
Description
This compound likely belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .Scientific Research Applications
- Application : It facilitates glycosylation reactions, allowing efficient synthesis of glycosides from various alcoholic acceptors. This method is valuable for constructing biologically relevant glycosidic linkages, including α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .
- Application : It modifies amino-functionalized model surfaces, enhancing their properties and enabling tailored interactions with other molecules .
- Application : These compounds contribute to the synthesis of luminescent materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their unique properties enhance device performance .
- Application : They participate in Suzuki-Miyaura cross-coupling reactions, C-H activation, and other transformations, enabling the synthesis of complex organic molecules with trifluoromethyl-substituted aromatic rings .
- Application : Incorporating this moiety into drug candidates can improve metabolic stability, lipophilicity, and binding affinity. Researchers explore its impact on pharmacokinetics and pharmacodynamics .
- Application : Researchers investigate its effects on polymers, catalysts, and other materials. For instance, it may enhance hydrophobicity, alter reactivity, or stabilize transition states in catalytic processes .
Glycosylation Reactions
Chemical Derivatization of Surfaces
Electroluminescent Materials
Organic Synthesis
Medicinal Chemistry
Materials Science
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group could potentially enhance the compound’s potency towards certain enzymes by lowering the pka of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Based on its structure, it could potentially interact with various biological targets and influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
dimethyl 3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-16(23)13-12-7-4-8-22(12)15(14(13)17(24)26-2)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYZOVUESXYPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate |
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